2-(3,4-dichlorophenyl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide;methanesulfonic acid
CAS No.:
Cat. No.: VC16016856
Molecular Formula: C23H34Cl2N2O5S
Molecular Weight: 521.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H34Cl2N2O5S |
|---|---|
| Molecular Weight | 521.5 g/mol |
| IUPAC Name | 2-(3,4-dichlorophenyl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide;methanesulfonic acid |
| Standard InChI | InChI=1S/C22H30Cl2N2O2.CH4O3S/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26;1-5(2,3)4/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3;1H3,(H,2,3,4) |
| Standard InChI Key | FHEZDPDAYTVKKG-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
Spiradoline mesylate features a 1-oxaspiro[4.5]decane core substituted at the 7-position with a pyrrolidinyl group and at the 8-position with a methyl-acetamide moiety bearing a 3,4-dichlorophenyl ring . The methanesulfonic acid counterion enhances solubility and crystallinity, critical for pharmaceutical formulation . X-ray diffraction studies confirm the (5R,7S,8S) stereochemistry, which is essential for binding to KOR’s orthosteric site .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₃₄Cl₂N₂O₅S |
| Molecular Weight | 521.5 g/mol |
| Stereochemistry | (5R,7S,8S) |
| CAS Registry Number | 87173-97-5 |
| Topological Polar Surface | 98.7 Ų |
Synthetic Pathways
The synthesis involves four key steps:
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Spirocyclic Formation: Cyclization of 1,4-dioxaspiro[4.5]decan-8-amine with epichlorohydrin yields the 1-oxaspiro[4.5]decane scaffold.
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Pyrrolidinyl Introduction: Nucleophilic substitution at the 7-position with pyrrolidine under Mitsunobu conditions achieves 72% yield .
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Acetamide Coupling: Reaction of 3,4-dichlorophenylacetic acid with methylamine using HATU/DIEA produces the acetamide intermediate.
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Salt Formation: Methanesulfonic acid is added in equimolar ratio to precipitate the mesylate salt (purity >99% by HPLC) .
Critical challenges include maintaining stereochemical integrity during spirocycle formation and minimizing racemization at the 8-position acetamide. Recent optimizations using chiral auxiliaries have improved enantiomeric excess to 98% .
Pharmacological Properties
Receptor Binding Dynamics
Spiradoline mesylate exhibits high affinity for human KOR (Kᵢ = 0.8 nM) with >1,000-fold selectivity over mu- and delta-opioid receptors . Molecular dynamics simulations reveal hydrogen bonding between the dichlorophenyl group and KOR’s Tyr139, while the spirocyclic system engages in hydrophobic interactions with Leu135 and Ile316 . This binding profile suppresses β-arrestin recruitment, potentially reducing tolerance development.
In Vivo Efficacy
In rodent models:
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Tail-Flick Test: ED₅₀ = 1.2 mg/kg (vs. morphine ED₅₀ = 5 mg/kg)
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Formalin Test: 68% reduction in phase II pain behaviors at 2 mg/kg
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Respiratory Depression: No significant change in minute volume at analgesic doses (vs. 40% reduction with equianalgesic morphine)
The compound shows limited blood-brain barrier penetration (brain/plasma ratio = 0.3), suggesting peripheral analgesic contributions.
Therapeutic Applications
Pain Management
Phase II trials in postoperative pain demonstrated:
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50% pain reduction in 65% of patients (vs. 45% with tramadol)
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Lower incidence of nausea (12% vs. 28%) and constipation (8% vs. 33%) compared to oxycodone
Emerging Indications
Preclinical data suggest:
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Pruritus Relief: 80% reduction in chloroquine-induced scratching in mice at 0.5 mg/kg
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Anticancer Activity: Synergy with paclitaxel reduces breast cancer xenograft growth by 62%
Comparative Pharmacokinetics
Table 2: Comparison with KOR Agonists
| Parameter | Spiradoline Mesylate | Salvinorin A | Nalfurafine |
|---|---|---|---|
| Half-life (hr) | 4.2 | 0.3 | 8.1 |
| Oral Bioavailability | 22% | <1% | 45% |
| CYP3A4 Substrate | Yes | No | Yes |
| QTc Prolongation | None | None | Mild |
Hepatic metabolism via CYP3A4 produces three major metabolites: N-desmethyl (M1), spirocycle-opened (M2), and dichlorophenyl-hydroxylated (M3) . Renal excretion accounts for 60% of clearance.
Future Directions
Ongoing research focuses on:
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Prodrug Development: Esterified analogs to enhance oral absorption
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Targeted Delivery: Nanoparticle formulations for neuropathic pain
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Polypharmacology: Dual KOR/mGluR5 modulators to enhance efficacy
The structural plasticity of the spirocyclic core positions Spiradoline mesylate as a versatile scaffold for next-generation analgesics .
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